molecular formula C25H21F2N3O3S2 B12151686 N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12151686
M. Wt: 513.6 g/mol
InChI Key: UCUTVKUHZXIFHW-UHFFFAOYSA-N
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Description

This compound is a benzothieno[2,3-d]pyrimidine derivative featuring a hexahydro fused ring system, a 4-methoxyphenyl substituent at position 3, and a sulfanyl-linked acetamide group substituted with a 2,4-difluorophenyl moiety. Its molecular formula is C₂₇H₂₃F₂N₃O₃S₂, with a molecular weight of 563.6 g/mol. The structural complexity arises from the benzothienopyrimidine core, which is known for its pharmacological relevance in kinase inhibition and anticancer activity . The 4-methoxyphenyl group enhances lipophilicity, while the 2,4-difluorophenyl acetamide contributes to electronic modulation and target binding .

Properties

Molecular Formula

C25H21F2N3O3S2

Molecular Weight

513.6 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21F2N3O3S2/c1-33-16-9-7-15(8-10-16)30-24(32)22-17-4-2-3-5-20(17)35-23(22)29-25(30)34-13-21(31)28-19-11-6-14(26)12-18(19)27/h6-12H,2-5,13H2,1H3,(H,28,31)

InChI Key

UCUTVKUHZXIFHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=C(C=C4)F)F)SC5=C3CCCC5

Origin of Product

United States

Biological Activity

N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a difluorophenyl group and a benzothienopyrimidine moiety. The presence of the sulfanyl group and the methoxyphenyl substituent contributes to its biological profile. The molecular formula is C20_{20}H19_{19}F2_2N3_3O2_2S.

Biological Activity Overview

The biological activities of this compound have been investigated primarily for its potential as an anticancer agent , antimicrobial agent , and anti-inflammatory agent . The following sections summarize key findings from various studies.

Anticancer Activity

  • Mechanism of Action :
    • N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has shown promising results in inhibiting cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines by disrupting microtubule dynamics and inhibiting kinesin spindle protein (KSP), which is crucial for mitotic spindle formation .
  • In Vitro Studies :
    • In vitro assays demonstrated that the compound effectively arrested cell cycle progression in cancer cells, leading to increased rates of apoptosis. For example, studies indicated significant cytotoxic effects against breast and lung cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

  • Spectrum of Activity :
    • The compound exhibited notable antimicrobial properties against a variety of pathogens including both Gram-positive and Gram-negative bacteria. Tests revealed minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism :
    • The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways within the bacteria .

Anti-inflammatory Properties

Research has indicated that this compound may also possess anti-inflammatory effects. In animal models of inflammation, it demonstrated a reduction in pro-inflammatory cytokines and markers associated with inflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide:

  • Breast Cancer Model :
    • In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed decreased proliferation markers and increased apoptosis within tumor tissues .
  • Infection Control :
    • In vitro studies conducted on infected human cell lines demonstrated that treatment with this compound significantly reduced bacterial load and inflammation markers compared to untreated controls .

Data Tables

Biological ActivityEffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialMIC: 31.25 - 62.5 µg/mL against various strains
Anti-inflammatoryReduces pro-inflammatory cytokines

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. The compound's structure suggests potential interactions with key biological targets involved in cancer progression. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes or pathways that are crucial for tumor growth and survival.
  • Case Studies : In vitro studies demonstrated the compound's ability to induce apoptosis in various cancer cell lines, suggesting its utility as a therapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research shows that derivatives of this compound can effectively combat bacterial and fungal infections:

  • Efficacy : Laboratory tests reveal that the compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
  • Applications : This property makes it a candidate for developing new antibiotics or antifungal agents .

Drug Development

The unique structural features of N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide provide insights into drug design:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity can guide the synthesis of more potent derivatives.
  • Lead Compound : Its promising biological profile positions it as a lead compound for further development in drug discovery programs targeting specific diseases .

Synthesis Routes

The synthesis of N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves several chemical reactions:

StepReaction TypeDescription
1SubstitutionIntroduction of the difluorophenyl group
2CyclizationFormation of the benzothienopyrimidine ring
3SulfanylationAddition of the sulfanyl group to enhance biological activity

This multi-step synthesis highlights the complexity and potential challenges in producing this compound at scale .

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs. Aryl Substitutions : Replacing the 4-methoxyphenyl group with an ethyl group (as in ) reduces molecular weight by ~56 g/mol, likely decreasing steric hindrance and altering binding pocket interactions.
  • Halogen vs.

Sulfanyl-Acetamide Side Chain Modifications

The sulfanyl linkage and acetamide side chain are critical for target engagement. Variations in the phenyl ring substituents influence electronic effects and steric bulk:

Compound (Acetamide Substituent) Electronic Profile Steric Effects Potential Impact on Bioactivity
2,4-Difluorophenyl (Target Compound) Electron-withdrawing (-F) Moderate bulk Enhanced binding to polar residues
2,3-Dimethylphenyl () Electron-donating (-CH₃) High bulk Increased hydrophobicity
Naphthalen-1-yl () Aromatic π-system High bulk Potential for π-π stacking interactions

Example : Fluorine atoms in the target compound’s acetamide group improve metabolic stability and electronegativity, favoring interactions with hydrogen bond acceptors in enzymatic pockets .

Bioactivity and Target Correlations

  • Kinase Inhibition: Benzothienopyrimidine derivatives are known to inhibit kinases like CXCR3 (e.g., AMG 487 in ), though substituent variations dictate selectivity.

Similarity Metrics :

  • Tanimoto Coefficient: Computational studies () indicate that ≥70% structural similarity (e.g., shared benzothienopyrimidine core) correlates with overlapping bioactivity profiles.

Characterization :

  • NMR/IR : Key signals include δ 7.2–8.1 ppm (aromatic protons) and 1700 cm⁻¹ (C=O stretch) .
  • X-ray Crystallography : SHELX programs () are widely used for confirming fused-ring systems.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

  • The compound’s core structure involves a hexahydrobenzothienopyrimidinone scaffold, which typically requires multi-step synthesis. A common approach involves cyclocondensation of thiophene derivatives with pyrimidine precursors, followed by sulfanylacetamide coupling. For purity optimization, techniques like column chromatography (silica gel, gradient elution) and recrystallization (using polar aprotic solvents like DMF or DMSO) are critical. Monitoring via HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What spectroscopic and crystallographic methods are suitable for structural characterization?

  • X-ray crystallography is definitive for confirming the 3D structure, as demonstrated in analogous compounds (e.g., monoclinic system with space group P2₁/c, a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° ). NMR (¹H/¹³C) identifies substituent effects: the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH₃), while the difluorophenyl moiety exhibits splitting patterns (δ 6.8–7.2 ppm) .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

  • The compound’s lipophilic nature (logP > 3) limits aqueous solubility. Use co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80) in buffer systems. For in vitro stability, avoid prolonged exposure to light or high pH (>8), which may hydrolyze the acetamide linkage .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies be designed to evaluate the sulfanylacetamide moiety’s role?

  • Replace the sulfanyl group with ethers (-O-) or amines (-NH-) to assess hydrogen-bonding and steric effects. Compare bioactivity using assays like kinase inhibition (e.g., EGFR or VEGFR2) or cellular proliferation (IC₅₀ values in cancer lines). Molecular docking (AutoDock Vina) can predict binding interactions with target proteins .

Q. What experimental strategies resolve discrepancies in crystallographic data for analogous compounds?

  • Discrepancies in unit cell parameters (e.g., a = 18.220 Å vs. 19.628 Å in similar derivatives ) may arise from lattice packing or solvent inclusion. Perform SC-XRD at low temperature (100 K) to reduce thermal motion artifacts. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) .

Q. How can reaction yields be improved using Design of Experiments (DoE) or Bayesian optimization?

  • Apply DoE to screen critical variables: temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (toluene vs. THF). Bayesian optimization (via Python libraries like scikit-optimize) can iteratively maximize yield by prioritizing high-probability conditions. For example, a 22% yield increase was reported for similar pyrimidine derivatives using this approach .

Q. What in vivo models are appropriate for pharmacokinetic (PK) studies, and how are metabolite profiles analyzed?

  • Use rodent models (Sprague-Dawley rats) for PK profiling. Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg), then collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h. LC-MS/MS quantifies parent compound and metabolites (e.g., demethylation of the methoxyphenyl group). Bile duct-cannulated models identify hepatic excretion pathways .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Use in silico tools like SwissADME for bioavailability prediction and ProTox-II for toxicity profiling. Molecular dynamics simulations (GROMACS) can assess binding stability to cytochrome P450 enzymes (e.g., CYP3A4), flagging potential metabolic liabilities .

Methodological Notes

  • Data Contradiction Analysis : Compare XRD data across studies (e.g., bond lengths/angles in vs. ) to identify systematic errors (e.g., radiation source differences: Mo-Kα vs. Cu-Kα).
  • Target Validation : Combine CRISPR-Cas9 knockout models with thermal shift assays to confirm target engagement in cellular environments .

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